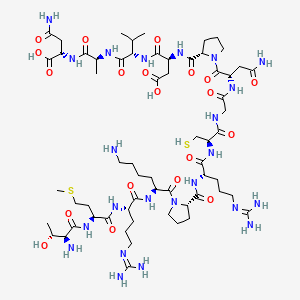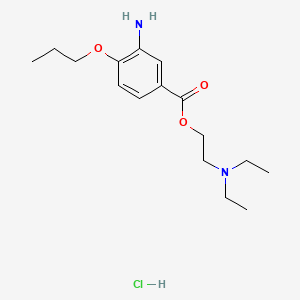
プロパラカイン塩酸塩
概要
説明
Proparacaine Hydrochloride is a topical anesthetic drug belonging to the amino ester group. It is primarily used in ophthalmic solutions at a concentration of 0.5% to provide local anesthesia for various eye procedures . This compound is known for its rapid onset of action and relatively short duration of effect, making it ideal for short-term procedures.
科学的研究の応用
Proparacaine Hydrochloride has a wide range of applications in scientific research, including:
作用機序
プロパラカイン塩酸塩は、神経細胞膜を安定させ、神経インパルスを開始および伝達するために必要なイオン流動を阻害することにより、その効果を発揮します 。 具体的には、電位依存性ナトリウムチャネルに結合してその機能を拮抗し、その結果、活動電位の発生が阻害されます 。この作用は、神経信号伝達を遮断することにより、局所麻酔を生じさせます。
類似化合物:
プロキシメタカイン: 構造と作用機序が類似した別の局所麻酔薬です.
テトラカイン: 同様の眼科用途に使用される、より長時間の効果を持つエステル麻酔薬です.
独自性: プロパラカイン塩酸塩は、迅速な作用開始と短い効果持続時間で独特であり、短時間の眼科処置に特に適しています。 ナトリウムチャネルに対する特異的な結合親和性と良好な安全性プロファイルは、他の類似化合物との差別化をさらに図っています .
生化学分析
Biochemical Properties
Proparacaine hydrochloride stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . More specifically, Proparacaine hydrochloride appears to bind or antagonize the function of voltage-gated sodium channels . This interaction with sodium channels is crucial for its anesthetic action .
Cellular Effects
Proparacaine hydrochloride exerts its effects on various types of cells, particularly neurons. By inhibiting the ionic fluxes required for the initiation and conduction of impulses, Proparacaine hydrochloride effectively numbs the cells, thereby providing local anesthetic action . In a study, it was found that Proparacaine hydrochloride at concentrations above 0.15625 g/L induced dose- and time-dependent cytotoxic morphological changes and reduced cell viability .
Molecular Mechanism
Proparacaine hydrochloride may alter epithelial sodium channels through interaction with channel protein residues . This limitation prevents the fundamental change necessary for the generation of the action potential .
Temporal Effects in Laboratory Settings
It is known that the anesthetic action of Proparacaine hydrochloride is rapid, with induced anesthesia lasting approximately 10-20 minutes .
Dosage Effects in Animal Models
In dogs and cats, Proparacaine hydrochloride is used in ophthalmic practice. The dosage varies, with 1-2 drops per eye being common. The maximal effect is observed at 15 minutes, with the duration of the effect lasting 25-55 minutes .
Metabolic Pathways
It is known that Proparacaine hydrochloride acts mainly by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves .
Subcellular Localization
Given its mechanism of action, it is likely that Proparacaine hydrochloride interacts with sodium channels located in the neuronal cell membrane .
準備方法
合成経路と反応条件: プロパラカイン塩酸塩は、3-アミノ-4-プロポキシ安息香酸から始まる一連の化学反応によって合成されます。 主な手順には、エステル化とそれに続くジエチルアミノエチルクロリドとの反応が含まれ、最終生成物が得られます 。反応条件は一般的に、エタノールなどの溶媒と触媒の使用が含まれ、エステル化プロセスを促進します。
工業生産方法: 工業的な環境では、プロパラカイン塩酸塩の生産は、高収率と高純度を保証するために、制御された条件下で大量のエステル化反応を行います。 プロセスは効率のために最適化されており、多くの場合、連続フローリアクターと自動システムが組み込まれ、一貫した品質を維持しています .
化学反応の分析
反応の種類: プロパラカイン塩酸塩は、次を含むいくつかの種類の化学反応を起こします。
一般的な試薬と条件:
加水分解: 一般的には、塩酸または水酸化ナトリウムを試薬として使用します。
生成される主な生成物:
加水分解: 3-アミノ-4-プロポキシ安息香酸とジエチルアミノエタノール。
4. 科学研究の応用
プロパラカイン塩酸塩は、次のような幅広い科学研究に応用されています。
類似化合物との比較
Proxymetacaine: Another topical anesthetic with a similar structure and mechanism of action.
Tetracaine: A longer-acting ester anesthetic used for similar ophthalmic applications.
Uniqueness: Proparacaine Hydrochloride is unique in its rapid onset and short duration of action, making it particularly suitable for short-term ophthalmic procedures. Its specific binding affinity for sodium channels and its favorable safety profile further distinguish it from other similar compounds .
特性
IUPAC Name |
2-(diethylamino)ethyl 3-amino-4-propoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.ClH/c1-4-10-20-15-8-7-13(12-14(15)17)16(19)21-11-9-18(5-2)6-3;/h7-8,12H,4-6,9-11,17H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUUJUGQJUTPAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)OCCN(CC)CC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
499-67-2 (Parent) | |
| Record name | Proparacaine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0049022 | |
| Record name | Proparacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320662 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5875-06-9 | |
| Record name | Proparacaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proparacaine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proparacaine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Proparacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Proxymetacaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPARACAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U96OL57GOY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does proparacaine hydrochloride exert its anesthetic effect?
A1: Proparacaine hydrochloride blocks the initiation and conduction of nerve impulses by decreasing the permeability of neuronal membranes to sodium ions []. This effectively prevents the transmission of pain signals from the cornea to the brain.
Q2: Are there any downstream effects of proparacaine hydrochloride on corneal cells?
A2: While primarily known for its anesthetic action, proparacaine hydrochloride, particularly at higher concentrations, can affect the actin cytoskeleton of corneal epithelial cells []. This can lead to disruption of stress fibers and altered cell morphology, potentially impacting cell adhesion and migration.
Q3: What is the molecular formula and weight of proparacaine hydrochloride?
A3: The molecular formula of proparacaine hydrochloride is C16H27N2O3Cl. Its molecular weight is 330.86 g/mol.
Q4: Is there any spectroscopic data available for proparacaine hydrochloride?
A4: While the provided research does not delve into detailed spectroscopic characterization, analytical techniques like High-Performance Liquid Chromatography (HPLC) are commonly used for identification and quantification []. Further research exploring spectroscopic techniques like NMR and IR could provide a more comprehensive structural understanding.
Q5: How stable is proparacaine hydrochloride in multidose ophthalmic solutions?
A5: Studies indicate that proparacaine hydrochloride, when formulated with appropriate preservatives like benzalkonium chloride, remains stable and exhibits low bacterial contamination even after one month of opening the multidose bottle [, ].
Q6: Can the use of proparacaine hydrochloride before corneal scraping affect bacterial culture results?
A6: Research suggests that topical application of proparacaine hydrochloride does not significantly affect aerobic bacterial culture results for corneal ulcers []. This makes it a suitable anesthetic option for sample collection in such cases.
Q7: What is the duration of corneal anesthesia with proparacaine hydrochloride?
A7: The duration of corneal anesthesia varies depending on dosage and individual factors like age and sex [, ]. Studies report durations ranging from 25 minutes to 55 minutes, with two drops providing a longer duration compared to a single drop [, ].
Q8: Does proparacaine hydrochloride penetrate the intraocular space after topical application?
A8: Research in rabbits demonstrated that topical proparacaine hydrochloride can penetrate the intraocular space, with detectable levels found in the aqueous humor []. This finding highlights its potential for reaching intraocular tissues after topical administration.
Q9: Are there any safety concerns regarding the use of proparacaine hydrochloride?
A9: While generally safe for short-term ophthalmic use, chronic or excessive use of proparacaine hydrochloride can lead to ocular surface toxicity [, ]. This can manifest as punctate keratopathy, delayed epithelial wound healing, and increased risk of infection.
Q10: Are there strategies to improve the delivery of proparacaine hydrochloride to target tissues?
A10: Current research focuses on optimizing existing formulations and exploring novel drug delivery systems for enhanced efficacy and safety.
Q11: What are the alternatives to proparacaine hydrochloride for topical anesthesia in ophthalmology?
A11: Other commonly used topical anesthetics include tetracaine hydrochloride, benoxinate hydrochloride, and oxybuprocaine hydrochloride [, , ]. The choice of anesthetic depends on the specific clinical situation and patient factors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


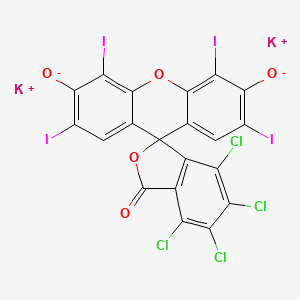
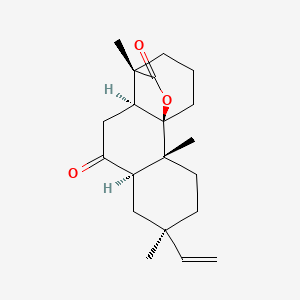
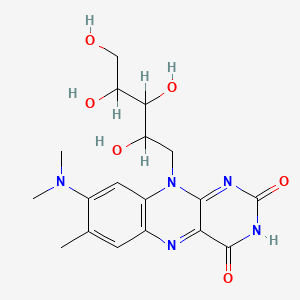
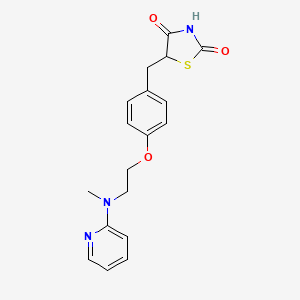
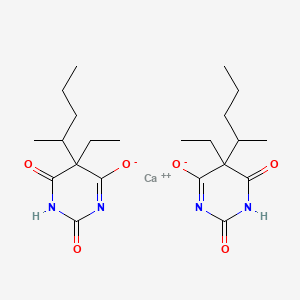
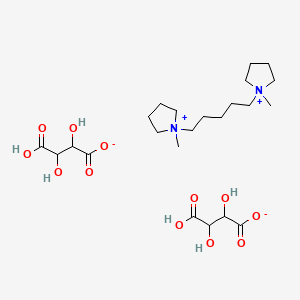



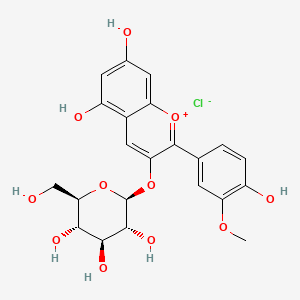
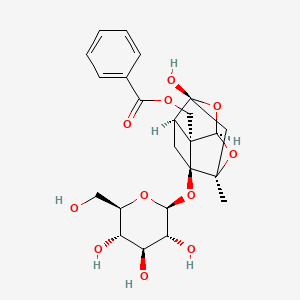
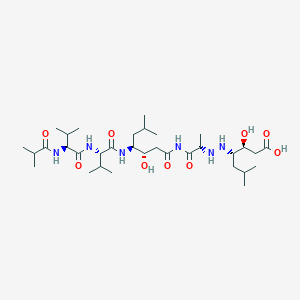
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2R,4R)-2-benzyl-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-(methylamino)propanoyl]-methylamino]-5-(4-hydroxyphenyl)-3-oxo-4-[[(E)-3-[2-[(E)-pent-2-enyl]phenyl]prop-2-enoyl]amino]pentanoate](/img/structure/B1679557.png)
